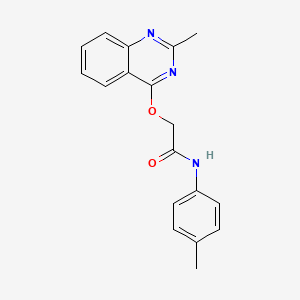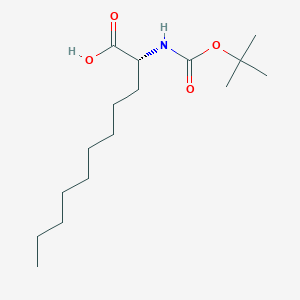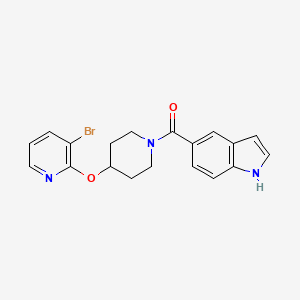![molecular formula C16H16N2O2 B2799957 (2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide CAS No. 2380195-77-5](/img/structure/B2799957.png)
(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler precursors. The specific reactions and conditions used depend on the structure of the compound .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The types of reactions a compound undergoes can provide clues about its functional groups and structure .Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s reactivity with common reagents may also be tested .Applications De Recherche Scientifique
Polymer Science
Naphthalene derivatives are integral in developing novel polyamides with enhanced thermal stability and good solubility in amide-type solvents. These polymers exhibit high glass transition temperatures and are stable up to significant temperatures, making them suitable for advanced materials applications (Mehdipour-Ataei, Sarrafi, Hatami, 2005). Another study highlights the synthesis of aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids, showcasing their potential in creating materials with high thermal resistance and solubility in organic solvents (Yang, Chen, 1992).
Sensor Technology
Naphthalene derivatives have been used to develop chemosensors with high selectivity towards transition metal ions. These sensors exhibit colorimetric changes upon binding, making them useful for detecting metals in various environments (Gosavi-Mirkute et al., 2017). Additionally, naphthalene-based compounds have shown promise in creating colorimetric sensors for fluoride anions, utilizing intramolecular charge transfer mechanisms for detection (Younes et al., 2020).
Organic Synthesis
The versatility of naphthalene derivatives in organic synthesis is evident in their application as synthons for directed C-H functionalization, leading to the efficient synthesis of complex naphthalene structures (Zhou et al., 2016). Naphthalene diimides, for example, have been modified to create stable, fluorescent compounds for applications in materials science (Fan et al., 2016).
Advanced Materials
The structural modification of naphthalene derivatives has led to the development of materials with specific functionalities, such as molecular gels and fluorescent films for vapor detection, showcasing the potential of these compounds in creating innovative materials with desirable properties (Fan et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-15(19)10-5-11-18-16(20)14-9-4-7-12-6-2-3-8-13(12)14/h2-10H,11H2,1H3,(H,17,19)(H,18,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTXXCFVWBWPKN-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)
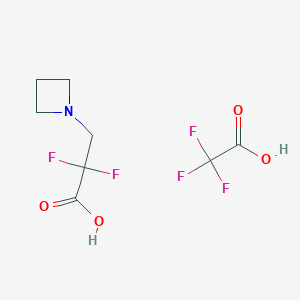

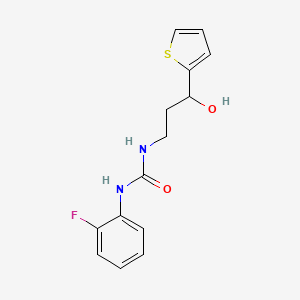
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)
![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)

![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)
